molecular formula C15H24N4OS B6447966 6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2549029-39-0

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Cat. No.: B6447966
CAS No.: 2549029-39-0
M. Wt: 308.4 g/mol
InChI Key: DQZJXKACRFZRNV-UHFFFAOYSA-N
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Description

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, introduction of the methylsulfanyl group, and attachment of the pyrrolidinyl substituent. Common reagents used in these reactions include methyl iodide, thiourea, and various amines. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various N-substituted pyrimidine derivatives.

Scientific Research Applications

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(methylsulfanyl)pyrimidin-4-amine: Lacks the pyrrolidinyl substituent, resulting in different chemical and biological properties.

    2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine:

Uniqueness

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-11-9-14(18-15(16-11)21-2)17-12-3-6-19(10-12)13-4-7-20-8-5-13/h9,12-13H,3-8,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZJXKACRFZRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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